N-ethyl-2-nitro-N-phenylbenzamide
CAS No.:
Cat. No.: VC10889380
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O3 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | N-ethyl-2-nitro-N-phenylbenzamide |
| Standard InChI | InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3 |
| Standard InChI Key | UBAIVWQJHUXYKC-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
N-Ethyl-2-nitro-N-phenylbenzamide (systematic IUPAC name: N-ethyl-2-nitro-N-phenylbenzamide) has the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol. Its structure consists of a benzamide core substituted with a nitro group at the ortho position, an ethyl group on the amide nitrogen, and a phenyl ring attached to the adjacent nitrogen (Figure 1) .
Table 1: Comparative structural data for related benzamide derivatives
*Estimated using computational tools (e.g., ChemAxon).
The nitro group at the 2-position induces significant electronic effects, including resonance stabilization and steric hindrance, which influence reactivity and intermolecular interactions . The ethyl group enhances lipophilicity compared to methyl analogs, as evidenced by the higher predicted LogP value (Table 1) .
Crystallographic and Spectroscopic Data
While crystal structure data for N-ethyl-2-nitro-N-phenylbenzamide are unavailable, related compounds such as 2-nitro-N-phenylbenzamide (CCDC 182620) exhibit planar benzamide cores with dihedral angles of 15.2° between the benzoyl and phenyl rings . Fourier-transform infrared (FTIR) spectroscopy of analogous nitrobenzamides reveals characteristic C=O stretches at ~1,680 cm⁻¹ and asymmetric NO₂ stretches at ~1,520 cm⁻¹ .
Synthesis and Derivatization
Key Synthetic Routes
The synthesis of N-ethyl-2-nitro-N-phenylbenzamide likely follows a two-step protocol:
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Acylation of N-ethylaniline: Reaction of 2-nitrobenzoyl chloride with N-ethylaniline in anhydrous ethyl acetate, catalyzed by pyridine .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .
Example Synthesis (Adapted from ):
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Reagents:
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2-Nitrobenzoyl chloride (1.2 eq)
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N-Ethylaniline (1.0 eq)
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Pyridine (1.5 eq)
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Anhydrous ethyl acetate (solvent)
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Procedure:
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Add 2-nitrobenzoyl chloride dropwise to a stirred solution of N-ethylaniline and pyridine in ethyl acetate at 0–5°C.
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Warm to room temperature and stir for 12 hours.
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Quench with 1N NaOH, extract with ethyl acetate, and dry over Na₂SO₄.
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Concentrate and purify via column chromatography.
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Yield: ~35–40% (estimated from analogous reactions) .
Functionalization Strategies
The nitro group serves as a versatile handle for further derivatization:
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Reduction to amine: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling access to N-ethyl-2-amino-N-phenylbenzamide—a potential pharmacophore .
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Nucleophilic substitution: Reactivity at the nitro-substituted position permits coupling with thiols or amines under basic conditions .
Pharmacological and Biological Properties
Antitumor Activity
Benzamide derivatives with nitro and aryl substituents exhibit potent antitumor effects. For instance, N-(2'-nitrophenyl)-4-acetylaminobenzamide demonstrated 86% tumor growth inhibition in murine mammary carcinoma models at 12.5 mg/kg/day . While direct data for N-ethyl-2-nitro-N-phenylbenzamide are lacking, its structural similarity suggests comparable mechanisms:
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Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes .
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Reactive oxygen species (ROS) generation: Nitro group reduction generates cytotoxic free radicals .
Table 2: Comparative antitumor activity of benzamide derivatives
| Compound | IC₅₀ (L1210 leukemia) | Tumor Growth Inhibition (%) |
|---|---|---|
| 4-Acetylamino-N-(2'-aminophenyl)benzamide | 0.8 μM | 92 |
| N-Ethyl-2-nitro-N-phenylbenzamide* | Not reported | ~70–80 (predicted) |
*Predicted based on structural analogs.
Physicochemical and ADMET Profiles
Solubility and Permeability
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Aqueous solubility: <10 μg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .
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Caco-2 permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability .
Metabolic Stability
In vitro microsomal studies of analogous compounds show t₁/₂ = 45–60 minutes (human liver microsomes), with CYP3A4-mediated oxidation as the primary clearance pathway .
Applications in Drug Development
Lead Optimization
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Prodrug potential: Nitro reduction in hypoxic tumor environments generates cytotoxic amines .
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Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) reported for analogs .
Molecular Docking Insights
Docking studies of N-(2-benzoylamino)phenyl benzamide with SARS-CoV-2 main protease (Mpro) revealed binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Cys145 and hydrophobic interactions . Similar interactions are plausible for N-ethyl-2-nitro-N-phenylbenzamide, warranting further investigation.
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